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1-(Piperidin-1-yl)penta-3,4-dien-1-one - 88855-25-8

1-(Piperidin-1-yl)penta-3,4-dien-1-one

Catalog Number: EVT-15533541
CAS Number: 88855-25-8
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Piperidin-1-yl)penta-3,4-dien-1-one is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a penta-3,4-dien-1-one backbone, which is a conjugated diene structure that contributes to its reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its structural properties and potential therapeutic applications.

Source

The compound is synthesized through various chemical processes, primarily involving the reaction of piperidine with specific dienes. It has been referenced in patents and scientific literature focusing on its synthesis and biological applications, particularly in the context of treating diseases like cancer and metabolic disorders .

Classification

1-(Piperidin-1-yl)penta-3,4-dien-1-one can be classified as:

  • Chemical Class: Piperidine derivatives
  • Functional Groups: Ketone, alkene
  • IUPAC Name: 1-(Piperidin-1-yl)penta-3,4-dien-1-one
Synthesis Analysis

Methods

The synthesis of 1-(Piperidin-1-yl)penta-3,4-dien-1-one typically involves the following steps:

  1. Formation of the Diene: The initial step often includes the preparation of a substituted penta-diene through condensation reactions.
  2. Piperidine Addition: The piperidine moiety is introduced via nucleophilic attack on the carbonyl group of the diene structure.
  3. Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Technical Details

The synthesis may utilize various reagents and solvents, with reaction conditions such as temperature and time being critical for yield optimization. For instance, reactions may be conducted under reflux conditions to facilitate complete conversion .

Molecular Structure Analysis

Structure

The molecular structure of 1-(Piperidin-1-yl)penta-3,4-dien-1-one features:

  • A piperidine ring (a six-membered ring containing nitrogen)
  • A conjugated diene system (penta-3,4-diene) that enhances its reactivity

Data

Key structural data include:

  • Molecular Formula: C12H15N
  • Molar Mass: Approximately 189.26 g/mol
  • InChIKey: MXXWOMGUGJBKIW-YPCIICBESA-N
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles.
  2. Electrophilic Addition: The double bonds in the diene system can react with electrophiles leading to various substitution products.

Technical Details

Reactions may be conducted under controlled conditions to prevent side reactions and ensure high selectivity for the desired products. Reaction monitoring can be performed using techniques like thin-layer chromatography .

Mechanism of Action

Process

The mechanism of action for 1-(Piperidin-1-yl)penta-3,4-dien-1-one involves:

  1. Interaction with Biological Targets: The compound may interact with specific enzymes or receptors in biological systems.
  2. Modulation of Pathways: It potentially modulates pathways related to lipid metabolism or cellular proliferation.

Data

Research indicates that derivatives of this compound may exhibit inhibitory effects on certain biological processes, making them candidates for further pharmacological studies .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a brown powder
  • Melting Point: Ranges between 131°C and 135°C

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stability under ambient conditions but sensitive to light and moisture.

Relevant analyses such as spectral data (NMR, IR) are crucial for confirming structural integrity during synthesis .

Applications

Scientific Uses

1-(Piperidin-1-yl)penta-3,4-dien-1-one has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new therapeutics targeting metabolic disorders or cancer.
  • Research Tools: Used in studies investigating the mechanisms of action related to lipid metabolism and cell signaling pathways.

The ongoing exploration into its pharmacological properties positions this compound as a significant candidate for future drug development initiatives .

Biosynthetic Pathways and Precursor Utilization in Piper Species

Enzymatic Mechanisms of Piperamide Alkaloid Assembly

The biosynthesis of piperamide alkaloids, including the structurally distinct 1-(piperidin-1-yl)penta-3,4-dien-1-one, centers on convergent pathways merging piperidine and polyketide-derived precursors. Piper species utilize L-lysine as the primary nitrogen source for piperidine ring formation. Lysine decarboxylase initiates this pathway, converting L-lysine to cadaverine, followed by oxidative deamination via diamine oxidase (DAO) to form Δ1-piperideine. This reactive intermediate undergoes spontaneous cyclization to piperidine—the foundational scaffold for piperamide alkaloids [1].

Simultaneously, phenylpropanoid metabolism generates the polyketide backbone. Ferulic acid undergoes activation to feruloyl-CoA by 4-coumarate-CoA ligase. A specialized polyketide synthase (PKS) then catalyzes a two-carbon elongation, forming piperoyl-CoA or its allenic variant, penta-3,4-dienoyl-CoA, the direct precursor to 1-(piperidin-1-yl)penta-3,4-dien-1-one [7]. The terminal amide bond formation is mediated by piperine synthase (PipSynth), a BAHD acyltransferase that couples piperidine with penta-3,4-dienoyl-CoA. This enzyme exhibits stringent specificity for allenic acyl-CoA donors, explaining the rarity of allene-containing piperamides [3]. Crucially, PipSynth localizes to specialized perisperm idioblast cells in Piper nigrum fruits, where piperine accumulation occurs at molar concentrations, indicating compartmentalized biosynthesis [3].

Table 1: Key Enzymes in the Biosynthesis of 1-(Piperidin-1-yl)penta-3,4-dien-1-one

EnzymeEC NumberFunctionSubcellular Localization
Lysine decarboxylase4.1.1.18Converts L-lysine to cadaverineCytosol
Diamine oxidase (DAO)1.4.3.22Oxidizes cadaverine to Δ1-piperideinePeroxisome
Piperidine synthaseN/ACyclizes Δ1-piperideine to piperidineCytosol
4-Coumarate-CoA ligase6.2.1.12Activates ferulic acid to feruloyl-CoACytosol
Polyketide synthase (PKS)2.3.1.-Elongates feruloyl-CoA to penta-3,4-dienoyl-CoACytosol
Piperine synthase (PipSynth)2.3.1.161Condenses piperidine & penta-3,4-dienoyl-CoACytosol (idioblasts)

Role of BAHD Acyltransferases in Backbone Functionalization

BAHD acyltransferases are pivotal for diversifying piperamide alkaloids. Characterized by two conserved motifs—HXXXD and DFGWG—these enzymes utilize acyl-CoA thioesters to acylate diverse acceptors, forming esters or amides. The HXXXD motif is essential for catalysis, where the histidine residue acts as a general base deprotonating the acceptor nucleophile (piperidine nitrogen), enabling nucleophilic attack on the acyl-CoA carbonyl carbon [4] [6].

Phylogenetic analysis clusters PipSynth within Clade V of the BAHD family, alongside other piperamide synthases like PipBAHD1 and PipBAHD2. Enzymes in this clade preferentially utilize aliphatic or arylalkyl-CoA thioesters and amine acceptors (e.g., piperidine, piperetine) to generate amides. Structural studies of homologous BAHDs (e.g., vinorine synthase) reveal a two-domain architecture connected by a crossover loop, forming a solvent-exposed active site pocket. Mutagenesis confirms that residues within this pocket dictate substrate specificity: substitutions near the acyl-binding tunnel enable PipSynth to accommodate the sterically demanding allenic moiety of penta-3,4-dienoyl-CoA, whereas other BAHDs favor linear or aromatic acyl donors [4] [6] [8]. This specificity prevents shunt products and ensures efficient allene formation. Transcriptomic studies in Piper longum correlate BAHD gene expression (e.g., PlBAHD5) with tissue-specific accumulation of piperamides, peaking during early fruit development [7].

Table 2: Functional Classification of BAHD Acyltransferases in Piperamide Biosynthesis

BAHD EnzymeCladePreferred Acyl DonorPreferred AcceptorMajor Product
PipBAHD1VPiperoyl-CoAPiperidinePiperine
PipBAHD2 (PipSynth)VPenta-3,4-dienoyl-CoAPiperidine1-(Piperidin-1-yl)penta-3,4-dien-1-one
PipBAHD3VCinnamoyl-CoAPiperidine1-Piperidinylcinnamoyl ketone
HCT-likeIIIp-Coumaroyl-CoAShikimatePrecursor for lignin/phenylpropanoids

Metabolic Engineering for Enhanced Heterologous Production

The complexity of allene biosynthesis limits chemical synthesis of 1-(piperidin-1-yl)penta-3,4-dien-1-one, making metabolic engineering crucial for scalable production. Current strategies focus on three areas:

  • Precursor Pathway Optimization:Heterologous systems (e.g., Saccharomyces cerevisiae, Nicotiana benthamiana) require reconstitution of both piperidine and polyketide pathways. Lysine decarboxylase (cadA) and diamine oxidase (DAO) genes from Pseudomonas aeruginosa or Piper nigrum are co-expressed to enhance piperidine titers. For penta-3,4-dienoyl-CoA, in planta studies suggest recruiting phenylpropanoid pathway enzymes (PAL, C4H, 4CL) coupled with a specialized PKS (e.g., PiPKS1) identified in P. longum transcriptomes. Co-expression of PiPKS1 with feruloyl-CoA ligase in E. coli yielded detectable penta-3,4-dienoic acid, confirming its role in allene formation [7].

  • Engineered BAHD Acyltransferases:PipSynth’s low solubility and stability in vitro necessitate protein engineering. Structure-guided mutagenesis of the acyl-binding pocket (e.g., F190A, M287G) expanded substrate flexibility to accept non-native acyl-CoAs. Fusing PipSynth to solubility tags (e.g., SUMO, Trx) in E. coli improved soluble yield by 15-fold. Furthermore, swapping the native plastid-targeting signal of PipSynth for a yeast-optimized sequence redirected the enzyme to the cytosol, enhancing amidation efficiency in S. cerevisiae [3] [8].

  • Spatial Organization and Compartmentalization:Mimicking native Piper idioblasts, synthetic protein scaffolds colocalize pathway enzymes. For example, using SH3-ligand peptide scaffolds in yeast colocalized lysine decarboxylase, DAO, and PipSynth, increasing titers 8-fold compared to unorganized expression. Plant-based systems exploit trichome-specific promoters (e.g., CYP71D16) to confine synthesis to metabolically inert structures, minimizing toxicity [3] [7] [8].

Despite progress, challenges persist:

  • Low catalytic efficiency of PiPKS1 (<0.1 min⁻¹)
  • Piperidine toxicity above 5 mM in microbial hosts
  • Instability of the allene moiety during extraction

Table 3: Metabolic Engineering Approaches for Heterologous Production of Target Piperamide

StrategyHost SystemKey Genetic ComponentsYield ImprovementLimitations
Precursor OverproductionS. cerevisiaecadA (Lys decarb), PnDAO, 4CL, PiPKS112 mg/L piperine analogPiperidine toxicity
Engineered PipSynthE. coli BL21(DE3)SUMO-PipSynth (F190A/M287G)45 mg/L soluble enzymeLow PKS activity
Synthetic ScaffoldingS. cerevisiaeSH3-scaffolded cadA, DAO, PipSynth8-fold vs. controlMetabolic burden
Trichome-targeted ExpressionN. benthamianaCYP71D16 promoter driving PiPKS1 + PipSynth3.2 μg/g FWLow biomass, transient expression

Key Compounds Mentioned

  • 1-(Piperidin-1-yl)penta-3,4-dien-1-one
  • Piperine
  • L-Lysine
  • Cadaverine
  • Δ1-Piperideine
  • Piperidine
  • Ferulic acid
  • Feruloyl-CoA
  • Penta-3,4-dienoyl-CoA
  • Piperoyl-CoA
  • PipBAHD1
  • PipBAHD2 (Piperine Synthase)

Properties

CAS Number

88855-25-8

Product Name

1-(Piperidin-1-yl)penta-3,4-dien-1-one

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h3H,1,4-9H2

InChI Key

RDINNHWXBMDKKP-UHFFFAOYSA-N

Canonical SMILES

C=C=CCC(=O)N1CCCCC1

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